Cas no 5230-78-4 (Benzene,1,2,4,5-tetrafluoro-3-methyl-)

Benzene,1,2,4,5-tetrafluoro-3-methyl- is a fluorinated aromatic compound characterized by its unique substitution pattern, featuring four fluorine atoms and one methyl group on the benzene ring. This structure imparts enhanced chemical stability and resistance to nucleophilic substitution, making it valuable in advanced synthetic applications. The electron-withdrawing nature of the fluorine atoms increases the compound's reactivity in electrophilic aromatic substitution while maintaining thermal and oxidative stability. Its precise fluorination pattern also lends utility in pharmaceuticals, agrochemicals, and materials science, particularly as a building block for specialty polymers or liquid crystals. The methyl group further enhances solubility in organic solvents, facilitating its use in fine chemical synthesis.
Benzene,1,2,4,5-tetrafluoro-3-methyl- structure
5230-78-4 structure
Product Name:Benzene,1,2,4,5-tetrafluoro-3-methyl-
CAS No:5230-78-4
MF:C7H4F4
MW:164.100275993347
MDL:MFCD00000313
CID:374661
PubChem ID:78896
Update Time:2025-06-08

Benzene,1,2,4,5-tetrafluoro-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,4,5-tetrafluoro-3-methyl-
    • 1,2,4,5-Tetrafluoro-3-methylbenzene
    • 2,3,5,6-Tetrafluorotoluene
    • 344KT4ZU8T
    • Benzene, 1,2,4,5-tetrafluoro-3-methyl-
    • MFCD00000313
    • SCHEMBL169896
    • 2,3,5,6-Tetrafluorotoluene, 99%
    • AS-62492
    • NSC 97004
    • NSC-97004
    • EINECS 226-028-5
    • NSC97004
    • FT-0609435
    • AM20040624
    • AKOS015853328
    • UNII-344KT4ZU8T
    • 5230-78-4
    • DTXSID80200329
    • 1,2,4,5-Tetrafluoro-3-methylbenzene #
    • NS00044774
    • DTXCID30122820
    • MDL: MFCD00000313
    • Inchi: 1S/C7H4F4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
    • InChI Key: POMGTQLCZJZYAM-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1C)F)F)F

Computed Properties

  • Exact Mass: 164.02500
  • Monoisotopic Mass: 164.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.7
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 1.347 g/mL at 25 °C(lit.)
  • Melting Point: -40°C
  • Boiling Point: 125-126 °C(lit.)
  • Flash Point: 74 °F
  • Refractive Index: n20/D 1.42(lit.)
  • PSA: 0.00000
  • LogP: 2.55140
  • Solubility: Not determined

Benzene,1,2,4,5-tetrafluoro-3-methyl- Security Information

  • Hazard Statement: Flammable
  • Hazardous Material transportation number:UN 1993 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-20/21/22-36/37/38
  • Safety Instruction: S16; S26; S36/37/39; S36/37
  • Hazardous Material Identification: Xn F Xi
  • HazardClass:3.1
  • PackingGroup:II
  • Safety Term:3.1
  • Packing Group:II
  • Risk Phrases:R10
  • Packing Group:II
  • Hazard Level:3.1
  • Storage Condition:Flammable area

Benzene,1,2,4,5-tetrafluoro-3-methyl- Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on Benzene,1,2,4,5-tetrafluoro-3-methyl-

Comprehensive Overview of Benzene,1,2,4,5-tetrafluoro-3-methyl- (CAS No. 5230-78-4)

Benzene,1,2,4,5-tetrafluoro-3-methyl- (CAS No. 5230-78-4) is a fluorinated aromatic compound that has garnered significant attention in both academic and industrial research due to its unique chemical properties. This compound, characterized by its tetrafluoro and methyl substituents, exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis. Its molecular structure, featuring a benzene ring with four fluorine atoms and one methyl group, positions it as a versatile building block for advanced materials and specialty chemicals.

In recent years, the demand for fluorinated aromatic compounds has surged, driven by their applications in pharmaceuticals, agrochemicals, and materials science. Benzene,1,2,4,5-tetrafluoro-3-methyl- is no exception, as its electron-withdrawing fluorine atoms enhance its utility in cross-coupling reactions and as a precursor for high-performance polymers. Researchers and industry professionals frequently search for terms like "fluorinated benzene derivatives" and "methyl-substituted fluorobenzenes," reflecting the growing interest in this chemical space.

One of the most compelling aspects of Benzene,1,2,4,5-tetrafluoro-3-methyl- is its role in the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The compound's ability to modulate electronic properties makes it a candidate for use in optoelectronic devices, a topic that aligns with current trends in sustainable technology and green chemistry. Searches for "fluorinated compounds in electronics" and "aromatic fluorides for OLEDs" highlight the intersection of this compound with cutting-edge applications.

From a synthetic perspective, Benzene,1,2,4,5-tetrafluoro-3-methyl- is often synthesized via electrophilic aromatic substitution or halogen exchange reactions. These methods are well-documented in the literature, with researchers frequently inquiring about "synthesis of tetrafluoromethylbenzenes" and "fluorination techniques for aromatic rings." The compound's stability under various reaction conditions further enhances its appeal for laboratory and industrial use.

Environmental and safety considerations are also paramount when discussing Benzene,1,2,4,5-tetrafluoro-3-methyl-. While fluorinated compounds are generally more resistant to degradation, their persistence in the environment has prompted studies on their ecological impact. Queries such as "biodegradability of fluorinated aromatics" and "safe handling of fluorobenzenes" reflect the community's focus on sustainable practices. Proper storage and disposal protocols are essential to mitigate any potential risks associated with this compound.

In the pharmaceutical sector, Benzene,1,2,4,5-tetrafluoro-3-methyl- serves as a key intermediate for the synthesis of bioactive molecules. Its fluorine atoms can improve the metabolic stability and bioavailability of drug candidates, a feature that resonates with searches like "fluorine in drug design" and "medicinal chemistry of fluorobenzenes." This application underscores the compound's relevance in the ongoing quest for novel therapeutics.

Looking ahead, the versatility of Benzene,1,2,4,5-tetrafluoro-3-methyl- ensures its continued prominence in chemical research. Whether in materials science, electronics, or pharmaceuticals, this compound exemplifies the innovative potential of fluorinated aromatic chemistry. As interest in "advanced fluorinated intermediates" and "specialty chemicals for high-tech applications" grows, so too will the exploration of this remarkable molecule.

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